Tinopal AN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

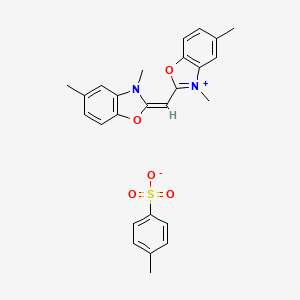

Tinopal AN, also known as this compound, is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Oxidation Reactions

Tinopal compounds, including derivatives like Tinopal 5BM, undergo oxidation when exposed to strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction typically degrades the conjugated double-bond system critical for fluorescence, resulting in sulfonic acid derivatives or quinone-like structures .

| Reaction Conditions | Major Products | Impact on Fluorescence |

|---|---|---|

| H2O2 (acidic, 25°C) | Sulfonated quinones | Complete loss of optical activity |

| KMnO4 (neutral, 50°C) | Benzenesulfonic acid derivatives | Partial quenching |

Substitution Reactions

The triazine rings in Tinopal derivatives participate in nucleophilic substitution reactions. For example:

-

Aminolysis : Reaction with amines (e.g., aniline) replaces chlorine atoms on cyanuric chloride intermediates during synthesis .

-

Alkoxylation : Methanol or ethanol under basic conditions substitutes hydroxyl groups, altering solubility and thermal stability .

Reduction Reactions

Reduction of Tinopal compounds is less common but can occur under strongly basic conditions with agents like sodium borohydride (NaBH4). This reduces the central stilbene double bond, disrupting fluorescence .

| Reagent | Conditions | Outcome |

|---|---|---|

| NaBH4 | Ethanol, 60°C | Saturation of double bond, loss of conjugation |

Environmental and Photochemical Reactivity

-

UV Exposure : Prolonged UV irradiation induces cis-trans isomerization in the stilbene backbone, reducing brightness efficiency .

-

Hydrolysis : Under acidic or alkaline conditions, sulfonate groups hydrolyze, forming insoluble precipitates .

Stability in Formulations

Tinopal CBS-X and similar compounds exhibit:

Industrial and Biological Interactions

-

Textile Detergents : Tinopal derivatives form complexes with cellulose, enhancing brightness via UV fluorescence3. Excess amounts (>0.2%) cause whitening residue on fabrics3.

-

Biological Systems : Inhibit chitin synthesis in fungi, increasing midgut permeability to baculoviruses .

Analytical Detection Methods

Propiedades

Número CAS |

24260-77-3 |

|---|---|

Fórmula molecular |

C26H26N2O5S |

Peso molecular |

478.6 g/mol |

Nombre IUPAC |

(2E)-2-[(3,5-dimethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-3,5-dimethyl-1,3-benzoxazole;4-methylbenzenesulfonate |

InChI |

InChI=1S/C19H19N2O2.C7H8O3S/c1-12-5-7-16-14(9-12)20(3)18(22-16)11-19-21(4)15-10-13(2)6-8-17(15)23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-11H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clave InChI |

ZFKMEDBFWMMKSI-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)O/C(=C/C3=[N+](C4=C(O3)C=CC(=C4)C)C)/N2C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)OC(=CC3=[N+](C4=C(O3)C=CC(=C4)C)C)N2C |

Key on ui other cas no. |

24260-77-3 |

Sinónimos |

Tinopal AN Uvitex AN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.